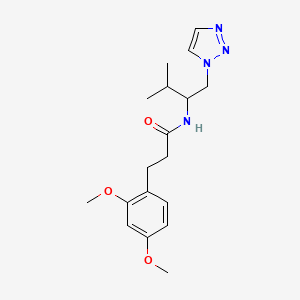
3-(2,4-dimethoxyphenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dimethoxyphenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)propanamide is a useful research compound. Its molecular formula is C18H26N4O3 and its molecular weight is 346.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(2,4-dimethoxyphenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)propanamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including anticancer properties, antibacterial effects, and other pharmacological effects based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring and a dimethoxyphenyl moiety, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound has significant cytotoxic effects against various cancer cell lines.
- Antibacterial Properties : The compound has shown promise in inhibiting the growth of certain bacterial strains.
- Anti-inflammatory Effects : Initial findings indicate potential anti-inflammatory properties.
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound against different cancer cell lines:
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound demonstrated higher activity compared to standard treatments like Doxorubicin.
Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells by increasing caspase-3/7 activity and causing cell cycle arrest at the G1 phase. This suggests that it may act through both apoptotic pathways and cell cycle regulation mechanisms.
Antibacterial Activity
The antibacterial properties of the compound were assessed against various pathogenic bacteria.
Table 2: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These results indicate that while the compound exhibits antibacterial activity, it may require further optimization to enhance efficacy against resistant strains.
Anti-inflammatory Effects
Research has also suggested that this compound may possess anti-inflammatory properties. In vitro studies indicated a reduction in pro-inflammatory cytokines when treated with the compound, although specific pathways remain to be elucidated.
Case Studies and Research Findings
Several case studies have highlighted the potential of this compound in therapeutic applications:
- Case Study on MCF-7 Cells : A study demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, supporting its potential as an anticancer agent.
属性
IUPAC Name |
3-(2,4-dimethoxyphenyl)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-13(2)16(12-22-10-9-19-21-22)20-18(23)8-6-14-5-7-15(24-3)11-17(14)25-4/h5,7,9-11,13,16H,6,8,12H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNDDZBHCXOQNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)CCC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













